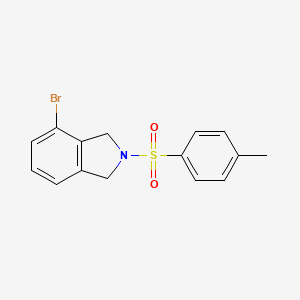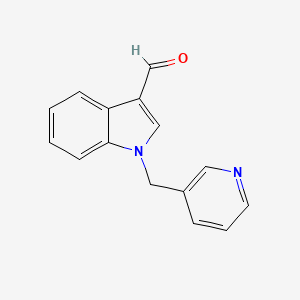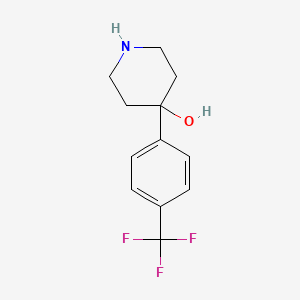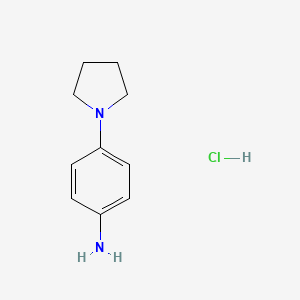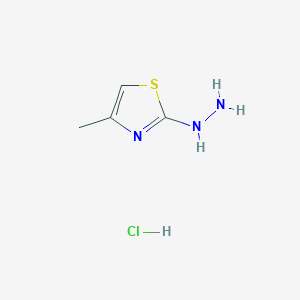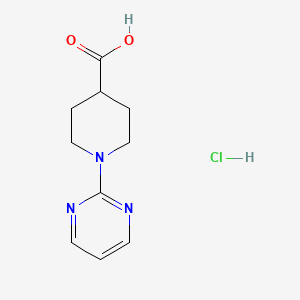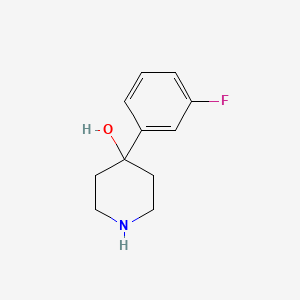
4-(3-Fluorofenil)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluorophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Aplicaciones Científicas De Investigación
4-(3-Fluorophenyl)piperidin-4-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is used in proteomics research to study protein interactions and functions .
Mecanismo De Acción
Target of Action
The primary target of 4-(3-Fluorophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by acting as an antagonist . It is believed that the compound contains a basic nitrogen atom which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor and prevents HIV-1 from entering the cell .
Biochemical Pathways
The primary biochemical pathway affected by 4-(3-Fluorophenyl)piperidin-4-ol is the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the disease .
Pharmacokinetics
The molecular weight of the compound is195.23 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of the action of 4-(3-Fluorophenyl)piperidin-4-ol is the inhibition of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the virus from infecting cells, thereby potentially slowing the progression of the disease .
Análisis Bioquímico
Biochemical Properties
4-(3-Fluorophenyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with several key enzymes and proteins, including the chemokine receptor CCR5. The interaction with CCR5 is particularly noteworthy as it involves a strong salt-bridge interaction between the basic nitrogen atom of the piperidine ring and the receptor. Additionally, the presence of lipophilic groups in 4-(3-Fluorophenyl)piperidin-4-ol enhances its binding affinity to the receptor .
Cellular Effects
The effects of 4-(3-Fluorophenyl)piperidin-4-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CCR5 can inhibit the entry of HIV-1 into host cells, thereby preventing viral replication. Furthermore, 4-(3-Fluorophenyl)piperidin-4-ol has been observed to affect the expression of genes involved in immune response and inflammation .
Molecular Mechanism
At the molecular level, 4-(3-Fluorophenyl)piperidin-4-ol exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit CCR5 is a result of its binding to the receptor’s active site, which blocks the receptor’s interaction with its natural ligands. This inhibition prevents the downstream signaling events necessary for HIV-1 entry into cells. Additionally, 4-(3-Fluorophenyl)piperidin-4-ol may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Fluorophenyl)piperidin-4-ol have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 4-(3-Fluorophenyl)piperidin-4-ol can maintain its inhibitory effects on CCR5 and other targets, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-(3-Fluorophenyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 without causing significant toxicity. At higher doses, some adverse effects have been observed, including potential toxicity to liver and kidney tissues. These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
4-(3-Fluorophenyl)piperidin-4-ol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites for excretion. This metabolic process can influence the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, 4-(3-Fluorophenyl)piperidin-4-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions help facilitate the compound’s localization to target sites, such as the CCR5 receptor on immune cells. The distribution of 4-(3-Fluorophenyl)piperidin-4-ol can also be influenced by its lipophilicity, which affects its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 4-(3-Fluorophenyl)piperidin-4-ol is critical for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with surface receptors like CCR5. Additionally, post-translational modifications and targeting signals may direct 4-(3-Fluorophenyl)piperidin-4-ol to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Métodos De Preparación
The synthesis of 4-(3-Fluorophenyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of piperidine derivatives using palladium and rhodium catalysts . This process typically includes the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step. Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.
Análisis De Reacciones Químicas
4-(3-Fluorophenyl)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
4-(3-Fluorophenyl)piperidin-4-ol can be compared with other piperidine derivatives, such as 1-(4-fluorobenzyl)piperidin-4-yl and 4-(3,4-dichlorobenzyl)piperidin-4-yl . These compounds share a similar piperidine core structure but differ in their substituents, which can influence their chemical properties and biological activities. The presence of the fluorophenyl group in 4-(3-Fluorophenyl)piperidin-4-ol makes it unique and may contribute to its specific interactions and applications.
Propiedades
IUPAC Name |
4-(3-fluorophenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSVMZMGUSRBJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509286 |
Source


|
| Record name | 4-(3-Fluorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80119-54-6 |
Source


|
| Record name | 4-(3-Fluorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
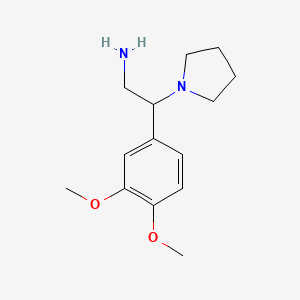
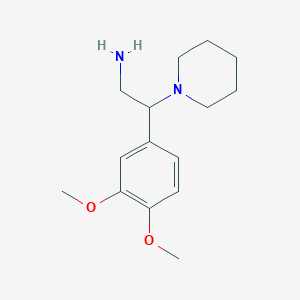
![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)


